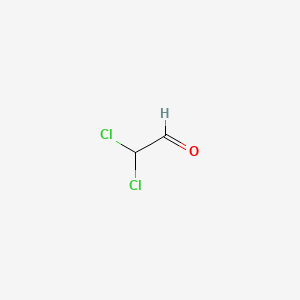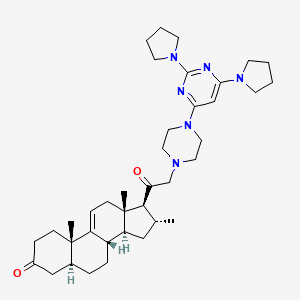
1,2-Dimetoxipropano
Descripción general
Descripción
1,2-Dimethoxypropane, with the chemical formula C₅H₁₂O₂, is an organic compound known for its applications as a solvent and reagent in various chemical processes . This colorless liquid is characterized by its two methoxy functional groups attached to a propane backbone . It is commonly used as a protecting group for alcohols in organic synthesis, providing a temporary shield to prevent unwanted reactions . Additionally, 1,2-Dimethoxypropane is utilized as a solvent in the production of pharmaceuticals, dyes, and perfumes .
Aplicaciones Científicas De Investigación
1,2-Dimethoxypropane has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
1,2-Dimethoxypropane (DMP) is an organic compound that primarily targets water molecules in its environment . It is used as a water scavenger in water-sensitive reactions .
Mode of Action
The mode of action of DMP involves a reaction with water. Upon acid-catalyzed reaction, DMP reacts quantitatively with water to form acetone and methanol . This property allows DMP to be used in the accurate determination of the amount of water in a sample .
Biochemical Pathways
The primary biochemical pathway affected by DMP is the water scavenging process in water-sensitive reactions . By reacting with water, DMP helps to control the amount of water present in these reactions, thereby influencing the reaction outcomes .
Pharmacokinetics
Its reaction with water suggests that it may have a significant impact on the bioavailability of other compounds in water-sensitive reactions .
Result of Action
The primary result of DMP’s action is the formation of acetone and methanol when it reacts with water . This reaction can be used to accurately determine the amount of water in a sample . In addition, DMP’s ability to scavenge water can influence the outcomes of water-sensitive reactions .
Action Environment
The action of DMP is influenced by the presence of water and the acidity of its environment . Acid catalyzes the reaction between DMP and water, and the amount of water present can affect the extent of the reaction . Therefore, the efficacy and stability of DMP as a water scavenger can be influenced by these environmental factors .
Análisis Bioquímico
Biochemical Properties
1,2-Dimethoxypropane plays a significant role in biochemical reactions, particularly in the formation of acetonides. It interacts with various enzymes and proteins, facilitating the dehydration of alcohols to form acetals. This compound is known to react with water in the presence of acid catalysts to produce acetone and methanol . The interaction with enzymes such as dehydrogenases and transferases is crucial for its role in metabolic pathways, where it acts as a substrate or intermediate.
Cellular Effects
1,2-Dimethoxypropane influences cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to alter the solvation structure of electrolytes, which can impact ion transport and cellular homeostasis . Additionally, its role as a dehydrating agent can affect cellular water content and osmotic balance, leading to changes in cell function and viability.
Molecular Mechanism
At the molecular level, 1,2-Dimethoxypropane exerts its effects through binding interactions with biomolecules. It can form stable complexes with metal ions and participate in enzyme-catalyzed reactions. The compound’s ability to act as a water scavenger is particularly important in reactions where water presence can inhibit enzyme activity . By removing water, 1,2-Dimethoxypropane facilitates the formation of desired reaction products and enhances enzyme efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimethoxypropane can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can degrade in the presence of strong acids or bases . Long-term exposure to 1,2-Dimethoxypropane has been shown to affect cellular function, with potential impacts on cell growth and metabolism observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1,2-Dimethoxypropane vary with different dosages in animal models. At low doses, it can act as a metabolic intermediate without causing significant toxicity. At high doses, 1,2-Dimethoxypropane may exhibit toxic effects, including disruption of cellular membranes and inhibition of enzyme activity . Threshold effects have been observed, where specific concentrations lead to marked changes in cellular and physiological responses.
Metabolic Pathways
1,2-Dimethoxypropane is involved in several metabolic pathways, including those related to the metabolism of alcohols and ethers. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, 1,2-Dimethoxypropane is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins and binding proteins, affecting its localization and accumulation . The compound’s solubility in both aqueous and non-aqueous environments allows it to be widely distributed across different cellular compartments.
Subcellular Localization
1,2-Dimethoxypropane is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. These localization patterns are essential for its role in biochemical reactions and cellular processes.
Métodos De Preparación
1,2-Dimethoxypropane can be synthesized through several methods. One common method involves the reaction of methanol and acetone in the presence of an acid catalyst . The reaction proceeds under controlled conditions to yield 1,2-Dimethoxypropane with high purity and yield . Another method involves the reaction of propylene glycol and acetone using anhydrous iron sulfate as a catalyst . This method also produces 1,2-Dimethoxypropane with high efficiency and purity .
Análisis De Reacciones Químicas
1,2-Dimethoxypropane undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid catalyst, 1,2-Dimethoxypropane reacts with water to form acetone and methanol.
Transacetalization: This involves interchanging the alkoxy or ketone groups in an acidic medium to form new acetals.
Acetonide Formation: It is used to prepare acetonides by reacting with diols in the presence of an acid catalyst.
Common reagents used in these reactions include acids such as hydrochloric acid and sulfuric acid . The major products formed from these reactions are acetone, methanol, and various acetals .
Comparación Con Compuestos Similares
1,2-Dimethoxypropane can be compared with other similar compounds such as:
2,2-Dimethoxypropane: Both compounds are used as water scavengers and in the formation of acetonides.
Propylene glycol dimethyl ether: Similar to 1,2-Dimethoxypropane, it is used as a solvent and reagent in chemical processes.
1,2-Diethoxyethane: Another ether used in similar applications, but with different physical properties.
1,2-Dimethoxypropane is unique due to its specific structure and reactivity, making it particularly useful in the preparation of acetonides and as a water scavenger in various chemical reactions .
Propiedades
IUPAC Name |
1,2-dimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(7-3)4-6-2/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEANUDEDHYDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871197 | |
| Record name | 1,2-Dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7778-85-0 | |
| Record name | Propylene glycol dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7778-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,2-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Dimethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene](/img/structure/B1201458.png)



![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1201466.png)
![[6-[[7-Acetyloxy-15-(3-formylbut-3-en-2-yl)-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B1201468.png)


